![molecular formula C20H11Cl2N3O3S B4839376 N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-nitrobenzamide](/img/structure/B4839376.png)
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-nitrobenzamide
Overview
Description
BZ-423 was first synthesized in 2005 by researchers at the University of Virginia. It was designed to selectively target and kill activated immune cells, which are responsible for causing inflammation in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. BZ-423 has also been shown to have anti-cancer properties, making it a promising candidate for cancer therapy.
Mechanism of Action
BZ-423 works by targeting a protein called mitochondrial benzodiazepine receptor (mBDZR), which is overexpressed in activated immune cells and cancer cells. By binding to mBDZR, BZ-423 induces cell death in these cells while sparing healthy cells.
Biochemical and Physiological Effects:
BZ-423 has been shown to have several biochemical and physiological effects. In animal models of multiple sclerosis, BZ-423 has been shown to reduce inflammation and prevent disease progression. In addition, BZ-423 has been shown to selectively target and kill cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of BZ-423 is its selectivity for activated immune cells and cancer cells, which reduces the risk of off-target effects. However, BZ-423 has a short half-life and is rapidly metabolized, which can make it difficult to administer in vivo. In addition, BZ-423 has not yet been tested in human clinical trials, so its safety and efficacy in humans is unknown.
Future Directions
There are several future directions for research on BZ-423. One area of interest is the development of more stable analogs of BZ-423 that can be administered in vivo. Another area of interest is the use of BZ-423 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-cancer effects. Finally, further research is needed to determine the safety and efficacy of BZ-423 in human clinical trials.
Scientific Research Applications
BZ-423 has been extensively studied for its potential use in treating autoimmune diseases and cancer. In animal models of multiple sclerosis, BZ-423 has been shown to reduce inflammation and prevent disease progression. In addition, BZ-423 has been shown to selectively target and kill cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2N3O3S/c21-14-10-15(22)17(23-19(26)11-5-7-12(8-6-11)25(27)28)9-13(14)20-24-16-3-1-2-4-18(16)29-20/h1-10H,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWQIEPWPAQXIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3Cl)Cl)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.